(Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C18H10BrN3O3S2 and its molecular weight is 460.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitcarbonic anhydrase , an enzyme that plays a crucial role in maintaining pH balance in the body .
Mode of Action
It is likely that it interacts with its target enzyme, possibly inhibiting its function, leading to changes in the biochemical processes within the cell .
Result of Action
Inhibition of carbonic anhydrase could potentially disrupt ph balance within cells and tissues, leading to various physiological effects .
Biological Activity
(Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- Bromine atom at the 5-position of the oxoindoline ring.
- Thioxothiazolidin moiety , which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes involved in crucial cellular processes such as cell proliferation and apoptosis. The presence of halogens (bromine) enhances its reactivity, potentially increasing its binding affinity to target proteins.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolidinones, including this compound, exhibit significant antimicrobial properties.
- Antibacterial Activity :
- The compound has shown better antibacterial potency compared to standard antibiotics like ampicillin against various Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA and Pseudomonas aeruginosa .
- Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for selected bacterial strains:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
(Z)-N-(5-(5-bromo... | E. coli | 8 |
(Z)-N-(5-(5-bromo... | S. aureus | 4 |
(Z)-N-(5-(5-bromo... | MRSA | 16 |
- Antifungal Activity :
Anticancer Activity
The compound's anticancer properties are under investigation, with early results indicating potential cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of tumor growth pathways by targeting specific oncogenic proteins.
Case Studies
Several studies have explored the biological efficacy of related compounds, providing insights into their therapeutic potential:
- Study on Thiazolidinone Derivatives :
- Molecular Docking Studies :
Properties
IUPAC Name |
N-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrN3O3S2/c19-10-6-7-12-11(8-10)13(16(24)20-12)14-17(25)22(18(26)27-14)21-15(23)9-4-2-1-3-5-9/h1-8,25H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBJHEMGQCIDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.